molecular formula C48H98N16O9 B14698663 H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH CAS No. 21743-34-0

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH

Cat. No.: B14698663
CAS No.: 21743-34-0
M. Wt: 1043.4 g/mol
InChI Key: NSUUVIXXNANWDB-TZPCGENMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a synthetic octapeptide composed of eight consecutive lysine residues linked by peptide bonds. Lysine (Lys) is a proteinogenic amino acid with a primary ε-amine group on its four-carbon side chain, conferring strong cationic properties at physiological pH. This octa-lysine peptide exhibits exceptional polycationic behavior due to its eight primary α-amines and eight ε-amines, making it highly soluble in aqueous solutions and reactive in electrostatic interactions with anionic biomolecules (e.g., DNA, heparin) or cell membranes . Its linear structure and repetitive sequence distinguish it from branched or cyclic lysine-containing peptides, such as LS301 (a cyclic octapeptide with a terminal Lys-OH) .

Properties

CAS No.

21743-34-0

Molecular Formula

C48H98N16O9

Molecular Weight

1043.4 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C48H98N16O9/c49-25-9-1-17-33(57)41(65)58-34(18-2-10-26-50)42(66)59-35(19-3-11-27-51)43(67)60-36(20-4-12-28-52)44(68)61-37(21-5-13-29-53)45(69)62-38(22-6-14-30-54)46(70)63-39(23-7-15-31-55)47(71)64-40(48(72)73)24-8-16-32-56/h33-40H,1-32,49-57H2,(H,58,65)(H,59,66)(H,60,67)(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,72,73)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

NSUUVIXXNANWDB-TZPCGENMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial lysine residue is attached to the resin.

    Deprotection: The protecting group on the lysine’s amino group is removed.

    Coupling: The next lysine residue, protected at its amino group, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:

    Oxidation: The amino groups of lysine residues can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or isocyanates.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiols (if disulfide bonds are present).

    Substitution: Various substituted lysine derivatives.

Scientific Research Applications

H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biomaterials and nanotechnology applications.

Mechanism of Action

The mechanism of action of H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH involves its interaction with various molecular targets and pathways. The peptide’s multiple lysine residues can interact with negatively charged molecules, such as nucleic acids and cell membranes, facilitating cellular uptake and intracellular delivery. Additionally, the peptide may modulate enzyme activity and protein-protein interactions through its amino groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Name Structure Key Features Applications References
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH Linear octa-lysine - High cationic charge density
- Enhanced solubility in water
- Non-specific electrostatic binding
Gene delivery, antimicrobial coatings, nanoparticle stabilization
LS301 (Cyclo(Cys-Arg-Gly-Asp-Ser-Pro-Cys)-Lys-OH) Cyclic octapeptide with terminal Lys - Integrin-targeting
- Protease resistance (D-Cys)
- Near-infrared imaging capability
Tumor-targeted imaging, receptor-mediated endocytosis
Pal-Lys-Met(O2)-Lys-OH Tripeptide with palmitoyl modification - Lipophilic tail enhances skin penetration
- Antioxidant (methionine sulfoxide)
Anti-aging cosmetics, dermal density improvement
N-pepABS (2-naphthaleneacetic acid-(D)-Phe-(D)-Phe-(D)-Lys-OH) Self-assembling peptide conjugate - Hypoxia-triggered nanofiber formation
- Carbonic anhydrase IX inhibition
Hypoxic cancer cell targeting, autophagy disruption
Poly-L-ornithine (Orn-OH polymer) Homopolymer of ornithine (3-carbon side chain) - Lower charge density vs. lysine
- Reduced cytotoxicity
Cell culture coating, drug delivery
Physicochemical Properties
Property Octa-lysine Poly-ornithine LS301
Charge density +++ (16 amines) ++ (8 amines) + (1 ε-amine)
Solubility in water High (≥50 mg/mL) Moderate (20–30 mg/mL) Low (requires DMSO)
Protease resistance Low (linear structure) Moderate High (cyclic + D-Cys)
Thermal stability Stable up to 80°C Stable up to 70°C Degrades above 60°C

Q & A

Q. What are the recommended methodologies for synthesizing H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH (H-Lys8-OH) with high purity, and how can synthesis efficiency be optimized?

Answer: Solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry is the standard approach. To optimize efficiency, employ iterative coupling cycles with HBTU/HOBt activation and monitor each step via Kaiser ninhydrin tests. Post-synthesis, purify the product using reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and confirm identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy. For large-scale synthesis, microwave-assisted SPPS reduces coupling times and improves yield .

Q. How can researchers assess the stability of H-Lys8-OH under varying physiological conditions (e.g., pH, temperature) to inform in vitro experimental design?

Answer: Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological environments (e.g., PBS pH 7.4, gastric fluid pH 1.2) at 37°C. Analyze degradation kinetics via time-course sampling (0, 24, 48, 72 hours) using HPLC-UV (220 nm) to quantify intact peptide. For thermal stability, perform differential scanning calorimetry (DSC) to determine melting transitions. Data should be fitted to first-order kinetics models to calculate half-life (t½). Include controls with protease inhibitors to distinguish chemical vs. enzymatic degradation .

Q. What in vitro models are appropriate for initial screening of H-Lys8-OH’s biological activity, and how should controls be designed?

Answer: Use immortalized cell lines (e.g., HEK-293, HeLa) for preliminary apoptosis/proliferation assays. Include three controls:

Negative control: Untreated cells.

Solvent control: Cells treated with vehicle (e.g., DMSO).

Positive control: Cells treated with a known apoptosis inducer (e.g., staurosporine).
Measure caspase-3/7 activity via fluorometric assays and validate with flow cytometry (Annexin V/PI staining). Normalize data to total protein content to account for cell density variations .

Q. How can researchers validate the cellular uptake mechanism of H-Lys8-OH, and what transporters are likely involved?

Answer: Perform competitive inhibition assays using excess L-lysine or cationic amino acid transporter (CAT) inhibitors (e.g., BCH). Quantify intracellular peptide levels via LC-MS/MS. Use siRNA knockdown of SLC7A11 (cystine-glutamate antiporter) to assess its role in uptake. Compare results to shorter lysine oligomers (e.g., Lys-Lys) to determine chain-length dependency .

Advanced Research Questions

Q. What experimental frameworks are suitable for resolving contradictions in reported roles of H-Lys8-OH in cellular apoptosis versus proliferation pathways?

Answer: Apply a multi-omics approach:

Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., Bcl-2 family, caspases).

Metabolomics: Quantify amino acid flux (e.g., lysine, glutamate) via LC-MS to link metabolic shifts to apoptotic markers.

Functional validation: Use siRNA knockdown of SLC7A11 to test its mediation role in Lys8-OH-induced apoptosis.

Dose-response analysis: Establish biphasic effects by testing 0.1-100 μM concentrations.
Statistical contradictions should be addressed through Bayesian meta-analysis of independent datasets .

Q. How does the poly-lysine chain length (e.g., octa-lysine vs. shorter analogs) influence its binding affinity to histone acetyltransferases, and what structural biology methods can elucidate this interaction?

Answer: Use surface plasmon resonance (SPR) to measure binding kinetics (KD) between lysine oligomers and recombinant HATs (e.g., p300). For structural insights, employ cryo-EM to resolve complexes at 3-4 Å resolution or perform molecular dynamics simulations (AMBER force field) to analyze electrostatic interactions between lysine ε-amino groups and HAT catalytic pockets. Compare octa-lysine with tetra-/hexa-lysine controls to establish chain-length dependency. Validate functional relevance through histone acetylation assays (Western blot for H3K9ac) .

Q. What integrative strategies can reconcile discrepancies between in vitro and in vivo data on H-Lys8-OH’s pharmacokinetic behavior?

Answer: Implement physiologically based pharmacokinetic (PBPK) modeling incorporating parameters such as:

  • In vitro permeability (Caco-2 assays)
  • Plasma protein binding (equilibrium dialysis)
  • Tissue distribution data from radiolabeled ³H-Lys8-OH studies in rodents
    Calibrate models using Bayesian inference to account for interspecies differences. Validate predictions through microdialysis sampling in target tissues (e.g., liver, brain) .

Q. How can researchers design a collaborative study to investigate H-Lys8-OH’s epigenetic effects, integrating chemistry and molecular biology expertise?

Answer: Establish a milestone-driven framework:

Milestone 1: Chemists synthesize site-specifically modified Lys8-OH (e.g., acetylated termini).

Milestone 2: Biologists perform ChIP-seq to map histone modification changes (e.g., H3K9ac).

Milestone 3: Computational biologists analyze data to identify Lys8-OH’s chromatin interaction hotspots.
Use version-controlled data repositories (e.g., Zenodo) and regular cross-team meetings to align objectives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.